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3-Methylthio-2-butanone

Flavor chemistry Regulatory compliance Food additive

Flavor formulators risk compliance failure when procuring unspecified C5H10OS ketone isomers. Only 3-methylthio-2-butanone (FEMA 4181, JECFA 1688) delivers earthy, fatty, milky, potato-like sulfurous notes for savory applications-the 4-isomer (FEMA 3375) imparts incompatible sweet, fruity notes. • Isomer-specific FEMA GRAS & JECFA safety evaluation (2007) • ≥98% purity (GC); racemate; colorless to yellow liquid • Natural occurrence in Ferula sinkiangensis supports natural flavor strategies • Ambient storage/shipping; UN1993 Class 3 flammable liquid Specify CAS 53475-15-3 for regulatory-compliant savory formulations.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 53475-15-3
Cat. No. B1581131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthio-2-butanone
CAS53475-15-3
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(C(=O)C)SC
InChIInChI=1S/C5H10OS/c1-4(6)5(2)7-3/h5H,1-3H3
InChIKeyHFVLNCDRAMUMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthio-2-butanone – Overview


3-Methylthio-2-butanone (CAS 53475-15-3) is an organosulfur compound belonging to the ketone class, with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature with a density of 0.975 g/mL at 25°C . The compound is recognized as a synthetic food flavoring agent by regulatory bodies including JECFA and FEMA [2] [3], and has been assigned FEMA Number 4181 and JECFA Number 1688 [4]. It is also documented in the Human Metabolome Database (HMDB) [5], and has been reported as a natural constituent in Ferula sinkiangensis [6].

Regulatory Identity

FEMA 4181; JECFA 1688, evaluated 2007

Isomer Specification

3-methylthio positional isomer

Sensory Direction

Sulfurous, savory, earthy profile

Natural Occurrence

Reported in Ferula sinkiangensis

Why 3-Methylthio-2-butanone Cannot Be Substituted


In flavor and fragrance applications, positional isomerism critically determines organoleptic properties. Among C5H10OS ketones, the methylthio group substitution position (1-, 3-, or 4-) yields distinct odor profiles [1]. 4-Methylthio-2-butanone (CAS 34047-39-7) exhibits sweet, fruity, sulfurous notes, while 1-(methylthio)-2-butanone (CAS 22014-48-8) differs in volatility and sensory character [2]. Regulatory recognition further differentiates these isomers: 3-methylthio-2-butanone holds FEMA 4181 and JECFA 1688 designations with a 2007 safety evaluation, whereas its 4-methylthio counterpart holds FEMA 3375 . Consequently, procurement of an incorrect isomer or unspecified mixture compromises both regulatory compliance and formulation reproducibility—a risk that cannot be mitigated post hoc.

Positional Isomerism

Replacing 3-isomer with 4-isomer may shift the sensory profile from savory/sulfurous to sweet/fruity.

Regulatory Designation

4-methylthio-2-butanone (FEMA 3375) lacks JECFA evaluation; may not meet compliance for FEMA 4181 applications.

Physical Property Differences

Boiling point and density variation may alter volatility and processing behavior in flavor formulations.

3-Methylthio-2-butanone: Differentiation Evidence


Regulatory Status: FEMA 4181 vs. FEMA 3375

3-Methylthio-2-butanone is assigned FEMA Number 4181 and JECFA Number 1688 [1], with a Joint FAO/WHO Expert Committee on Food Additives safety evaluation completed in 2007 [2]. In contrast, the positional isomer 4-methylthio-2-butanone (CAS 34047-39-7) carries FEMA Number 3375 [3]. This differentiation in FEMA GRAS designations means that these isomers are not interchangeable from a regulatory standpoint. Furthermore, JECFA evaluated 3-methylthio-2-butanone under the name '3-(Methylthio)-2-butanone' and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2].

Regulatory Status
Reported
3-isomer: FEMA 4181, JECFA 1688 (2007 safety evaluation) 4-isomer: FEMA 3375, no JECFA evaluation
Regulatory identity context
Substitution would lack JECFA review
Flavor chemistry Regulatory compliance Food additive Procurement

Sensory Differentiation: 3- vs. 4-Isomer

The sensory profile of 3-methylthio-2-butanone is described as sulfurous, milky, oily, potato-like, earthy, and fatty at 1.00% in propylene glycol , with additional descriptors including pungent and reminiscent of garlic or onion . In direct comparison, the positional isomer 4-methylthio-2-butanone is characterized as sweet, sulfurous, and fruity . This qualitative sensory divergence demonstrates that the methylthio substitution position (C3 vs. C4) produces distinct organoleptic outcomes, despite identical molecular formula (C5H10OS) and similar molecular weight.

Sensory Profile
Data to verify
3-isomer: sulfurous, milky, potato, earthy 4-isomer: sweet, fruity, sulfurous
Odor descriptor context
Qualitative divergence reported
Flavor chemistry Sensory analysis Organoleptic properties

Physical Properties: 3- vs. 4-Isomer

3-Methylthio-2-butanone (CAS 53475-15-3) has a boiling point of 160°C at atmospheric pressure and a density of 0.975 g/mL at 25°C . In comparison, its positional isomer 4-methylthio-2-butanone (CAS 34047-39-7) has a higher boiling point of 185.9±23.0°C at 760 mmHg and a density of 1.003 g/mL at 25°C . The difference in boiling point (approximately 26°C) reflects the impact of methylthio group substitution position on intermolecular interactions and vapor pressure, with implications for volatility, headspace partitioning, and processing conditions in flavor applications.

Physical Properties
Reported
3-isomer: bp 160°C, density 0.975 g/mL 4-isomer: bp 185.9°C, density 1.003 g/mL
Volatility and formulation context
Δ boiling point ≈ 26°C; sourcing validation needed
Physical chemistry Thermodynamics Flavor formulation Process engineering

Natural Occurrence and Synthesis

3-Methylthio-2-butanone has been reported as a naturally occurring constituent in Ferula sinkiangensis [1], providing a natural precedent that may support certain 'natural flavor' labeling considerations depending on jurisdictional regulations. For synthetic production, the compound can be prepared via the acid-catalyzed reaction of acetone with methyl mercaptan . This straightforward synthetic route from readily available commodity precursors provides a cost-effective industrial manufacturing pathway. The combination of natural occurrence documentation and a defined, scalable synthetic route distinguishes this compound from less well-characterized or more difficult-to-synthesize sulfur-containing ketones.

Natural Occurrence
Class-level
Reported in Ferula sinkiangensis; synthetic via acetone + methyl mercaptan (acid)
Source documentation context
Data to verify for natural classification
Natural products chemistry Synthetic methodology Flavor chemistry

Spectroscopic Differentiation: 3- vs. 4-Isomer

3-Methylthio-2-butanone and its isomer 4-methylthio-2-butanone are readily distinguished by standard spectroscopic methods. The 1H NMR, 13C NMR, IR, and mass spectra for 3-methylthio-2-butanone are cataloged in the SDBS spectral database (SDBS No. 19338) [1]. The 4-isomer exhibits distinct spectral signatures due to the different substitution position. The refractive index for 3-methylthio-2-butanone is reported as 1.47 (at 20°C) , while 4-methylthio-2-butanone has a refractive index of 1.47 as well [2]—note that the refractive index values are indistinguishable, underscoring the necessity of spectroscopic methods (NMR, MS) for definitive identity verification. Reliance on refractive index alone is insufficient to differentiate these isomers.

Spectroscopic Identity
Method context
3-isomer: SDBS No. 19338 (NMR, IR, MS); RI 1.47 4-isomer: distinct spectra, identical RI 1.47
Identity verification context
NMR/MS required; RI cannot differentiate
Analytical chemistry Quality control Identity verification Spectroscopy

3-Methylthio-2-butanone: Applications


Savory Flavor Formulations

Formulators developing savory flavor profiles—particularly for meat, potato, or cheese applications—should specify 3-methylthio-2-butanone (FEMA 4181) when the target sensory profile requires earthy, fatty, milky, or potato-like sulfurous character, as documented at 1.00% in propylene glycol . The 4-isomer (FEMA 3375) would instead impart sweet, fruity notes incompatible with savory target profiles. The compound's natural occurrence in Ferula sinkiangensis [1] may also support natural flavor classification strategies where applicable.

GRAS/JECFA-Compliant Flavor Development

3-Methylthio-2-butanone is appropriate for food and beverage applications requiring ingredients with established regulatory safety assessments. The compound holds FEMA GRAS status (FEMA 4181) and has been evaluated by JECFA (Number 1688) with a determination of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This regulatory standing is specific to the 3-isomer; the 4-isomer (FEMA 3375) does not share this JECFA evaluation [2], making the 3-isomer the preferred choice for global food formulations requiring JECFA-reviewed ingredients.

Analytical Reference Standard

3-Methylthio-2-butanone serves as a reference standard for GC-MS or GC-O identification of volatile sulfur compounds in complex food matrices. The compound's fully characterized spectral fingerprint (SDBS No. 19338) and documented physical properties (boiling point 160°C, density 0.975 g/mL) [1] enable confident peak assignment. In food volatile analysis, sulfur-containing ketones including 3-methylthio-2-butanone are key contributors to aroma profiles, and authentic reference standards are essential for accurate quantification and sensory correlation studies.

Organic Synthesis Intermediate

As a sulfur-containing ketone, 3-methylthio-2-butanone functions as a synthetic intermediate for producing more complex organosulfur molecules relevant to pharmaceutical and agrochemical research . The ketone carbonyl participates in nucleophilic addition and oxidation reactions [1], while the methylthio group provides a handle for further functionalization or acts as a masked thiol. The compound's synthetic accessibility via acetone and methyl mercaptan condensation [2] ensures reliable and cost-effective supply for research-scale synthesis programs.

Application
Selection Property
Validation Focus
Savory flavor development
3-isomer sulfurous, savory profile
Sensory evaluation against target savory notes
GRAS/JECFA-compliant formulations
FEMA 4181 & JECFA 1688 designation
Regulatory documentation review
Volatile sulfur reference standard
Characterized spectral fingerprint
GC-MS/GC-O peak assignment confirmation
Organosulfur synthesis intermediate
Ketone carbonyl and methylthio handle
Reaction scalability and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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